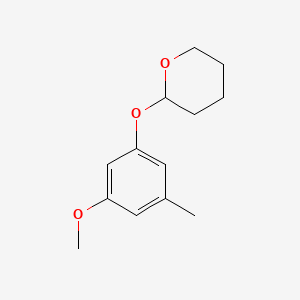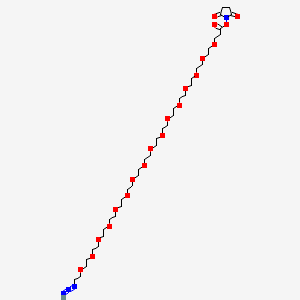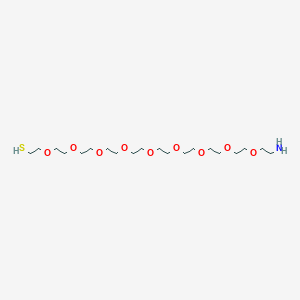
NHS-PEG12-azide
Descripción general
Descripción
NHS-PEG12-azide is a useful research compound. Its molecular formula is C31H57N4O16+ and its molecular weight is 741.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Protein Modification and Drug Delivery
NHS-PEG12-azide plays a crucial role in the modification of proteins and drug delivery systems. Martynenko-Makaev et al. (2018) demonstrated the use of this compound for controlled pegylation of proteins, highlighting its effectiveness in improving drug solubility, stability, and reducing immunogenicity (Martynenko-Makaev et al., 2018). Similarly, Strehin et al. (2010) utilized this compound in the development of a chondroitin sulfate-polyethylene glycol (CS-PEG) adhesive hydrogel with potential applications in wound healing and regenerative medicine (Strehin et al., 2010).
2. Biomedical Applications
In the field of biomedical applications, this compound is used to enhance the properties of materials used in medical devices and therapies. Kim et al. (2009) reported its use in modifying poly(ethylene glycol) hydrogel surfaces to promote cell adhesion, which is essential for tissue engineering and regenerative medicine (Kim et al., 2009).
3. Bioconjugation and Hydrogel Development
This compound is vital in bioconjugation processes and hydrogel development. Sigen et al. (2017) described the synthesis of a hyperbranched PEG-based polymer with multiple NHS functional groups for bioconjugation with proteins like Bovine Serum Albumin (BSA), useful in hydrogel formation (Sigen et al., 2017). Manzi et al. (2017) developed self-assembled hydrogel nanoparticles based on amphiphilic derivatives of hyaluronic acid and riboflavin synthesized using this compound, which can be used for hydrophobic drug delivery (Manzi et al., 2017).
4. Enhancing Cell Interactions
This compound contributes to the development of materials that promote cell-material interactions. Browning et al. (2013) utilized acrylate-PEG-NHS, which includes this compound, to functionalize bioactive factors in PEG hydrogels, thereby enhancing cell adhesion and spreading (Browning et al., 2013).
5. Therapeutic Applications
In therapeutic applications, this compound has been used for the modification of erythrocyte membranes for the display of antibodies, as demonstrated by Ji et al. (2019). This modification has potential applications in removing antigens like TNFα from serum (Ji et al., 2019).
6. Nanotechnology and Imaging
In nanotechnology and imaging, this compound is utilized to develop novel imaging and drug delivery systems. Zhang et al. (2020) developed a tantalum oxide nanoparticle-based mass tag using NHS-PEG2k-N3 for mass cytometry immunoassays, illustrating its application in high-dimensional single-cell immunoassays (Zhang et al., 2020).
7. Synthesis and Characterization
This compound is also significant in the synthesis and characterization of functionalized materials. Crafts et al. (2016) discussed the use of this compound in the qualification and quantification of PEGylated biopharmaceuticals, emphasizing its role in improving the properties of biopharmaceuticals (Crafts et al., 2016).
Propiedades
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H57N4O16/c32-34-33-4-6-40-8-10-42-12-14-44-16-18-46-20-22-48-24-26-50-28-27-49-25-23-47-21-19-45-17-15-43-13-11-41-9-7-39-5-3-31(38)51-35-29(36)1-2-30(35)37/h32H,1-28H2/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWIYWXCECDXCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H57N4O16+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
741.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-tert-Butoxycarbonyl-7-azabicyclo[2.2.1]hept-2-ene](/img/structure/B8265958.png)
![2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265961.png)

![Imino-[2-[2-[2-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino]azanium](/img/structure/B8265981.png)
![2-[2-[2-[2-[2-[2-[3-(2,5-Dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylimino-iminoazanium](/img/structure/B8265989.png)





